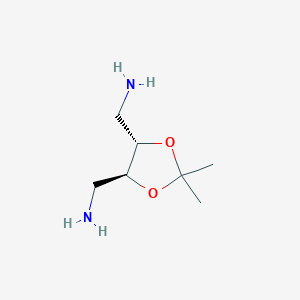

(4S,5S)-4,5-DI(AMINOMETHYL)-2,2-DIMETHYLDIOXOLANE

Description

Properties

IUPAC Name |

[(4S,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6H,3-4,8-9H2,1-2H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGQLRAYJUXGOW-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)CN)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]([C@@H](O1)CN)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(4S,5S)-4,5-di(aminomethyl)-2,2-dimethyldioxolane synthesis from L-tartaric acid

An In-depth Technical Guide to the Synthesis of (4S,5S)-4,5-di(aminomethyl)-2,2-dimethyldioxolane from L-tartaric Acid

Introduction: Leveraging Nature's Chiral Pool

L-tartaric acid, a readily available and inexpensive chiral building block sourced from the byproducts of winemaking, represents an exemplary starting material in asymmetric synthesis.[1][2] Its C2-symmetric backbone, adorned with multiple functional groups, provides a versatile scaffold for the construction of complex chiral molecules.[2][3] This guide details a robust and reliable synthetic pathway to this compound, a valuable C2-symmetric chiral diamine. This target molecule and its derivatives are frequently employed as chiral ligands in metal-catalyzed asymmetric reactions and as organocatalysts, where their defined stereochemistry is crucial for inducing enantioselectivity.[4][5]

The synthesis leverages a logical sequence of protection, functional group transformation, and reduction, preserving the stereochemical integrity of the original chiral centers. This document provides not only the procedural steps but also the underlying chemical principles and mechanistic insights that govern each transformation, offering a comprehensive resource for researchers in synthetic chemistry and drug development.

Overall Synthetic Strategy

The transformation of L-tartaric acid into the target diamine is accomplished through a four-step sequence. The core strategy is to first protect the vicinal diols to prevent unwanted side reactions, then convert the carboxylic acids into amide functionalities, and finally, reduce the amides to the desired aminomethyl groups.

Experimental Protocol: Synthesis of this compound

Note: This reaction must be conducted under strictly anhydrous conditions with appropriate safety precautions, as LiAlH₄ reacts violently with water.

-

In a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend LiAlH₄ in anhydrous tetrahydrofuran (THF).

-

Slowly add a solution or suspension of the diamide in anhydrous THF to the LiAlH₄ suspension via the dropping funnel, maintaining a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for several hours to ensure complete reduction. [4]4. Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then remove it by filtration through Celite®.

-

Dry the filtrate over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure to yield the crude diamine. The product can be further purified by distillation or chromatography. [4]

Reagent Molar Eq. Purpose Diamide 1.0 Starting Material Lithium Aluminum Hydride 2.0 - 3.0 Reducing Agent Anhydrous THF Solvent Reaction Medium | H₂O, 15% NaOH (aq) | - | Workup/Quenching |

Note on Stereochemistry: The reduction of the amide to the amine does not affect the stereocenters at positions 4 and 5 of the dioxolane ring. However, according to Cahn-Ingold-Prelog priority rules, the change in functional group from -CONH₂ (higher priority) to -CH₂NH₂ (lower priority) relative to the dioxolane ring carbons results in a change of the stereochemical descriptor from (R,R) for the dicarboxamide intermediate to (S,S) for the final diamine product.

Conclusion

This guide outlines a reliable and well-established multi-step synthesis of the chiral diamine this compound from L-tartaric acid. The pathway is efficient, with each step proceeding with good to excellent yields. By explaining the rationale behind each transformation and providing detailed protocols, this document serves as a practical resource for chemists. The synthesis successfully transforms a simple, naturally derived chiral molecule into a sophisticated ligand precursor, underscoring the power of the chiral pool approach in modern asymmetric synthesis.

References

-

De Sousa, J. D., et al. (2011). Synthesis of New Chiral Amines with a Cyclic 1,2-Diacetal Skeleton Derived from (2R, 3R)-(+)-Tartaric Acid. National Institutes of Health. [Link]

-

Waser, M., et al. (2011). Design, synthesis, and application of tartaric acid derived N-spiro quaternary ammonium salts as chiral phase-transfer catalysts. National Institutes of Health. [Link]

-

Gonzalez, S. V., & Carlsen, P. (n.d.). Investigation of tartaric acid amide formation by thermolysis of tartaric acids with alkylamines. ARKIVOC. [Link]

-

Gonzalez, S. V., & Carlsen, P. (2011). Investigation of tartaric acid amide formation by thermolysis of tartaric acids with alkylamines. ARKIVOC, 2011(9), 325-336. [Link]

-

Kovács, T., et al. (2010). Synthesis and Characterization of Long-Chain Tartaric Acid Diamides as Novel Ceramide-Like Compounds. National Institutes of Health. [Link]

-

Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. Chemistry Steps. [Link]

-

Seebach, D., et al. (2004). TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries. Angewandte Chemie International Edition. [Link]

-

ResearchGate. (n.d.). Scheme 1. Tartaric diamides by the direct reaction of L-tartaric acids with amines. ResearchGate. [Link]

-

Shainyan, B. A., et al. (2002). New Chiral Diamines of the Dioxolane Series. ResearchGate. [Link]

-

Seebach, D., et al. (2004). TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries. Angewandte Chemie International Edition, 43(38), 4974-5000. [Link]

-

University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. University of Calgary. [Link]

-

Seebach, D., et al. (2004). TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. PubMed. [Link]

-

ResearchGate. (n.d.). Synthesis and chelating properties of tartaric acid di-amide derivatives. ResearchGate. [Link]

-

JoVE. (n.d.). Video: Amides to Amines: LiAlH4 Reduction. JoVE. [Link]

-

Chemistry LibreTexts. (2023). Conversion of Amides into Amines with LiAlH4. Chemistry LibreTexts. [Link]

-

Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Master Organic Chemistry. [Link]

-

ResearchGate. (2015). What is the simplest method for acetonide protection of L-tartaric acid without using of any azeotropic distillation setup?. ResearchGate. [Link]

-

LookChem. (n.d.). (4R,5R)-2,2-DIMETHYL-1,3-DIOXOLANE-4,5-DICARBOXYLIC ACID DIMETHYL ESTER (37031-29-1) 's Synthetic route. LookChem. [Link]

-

ResearchGate. (n.d.). Scheme 23. Tartaric-acid-derived diamine 83 in the asymmetric Michael... ResearchGate. [Link]

-

Kovács, T., et al. (2010). Synthesis and Characterization of Long-Chain Tartaric Acid Diamides as Novel Ceramide-Like Compounds. MDPI. [Link]

-

ResearchGate. (n.d.). Attempted application of tartaric-acid- and TADDOL-derived chiral... ResearchGate. [Link]

-

Ataman Kimya. (n.d.). L-(+)-TARTARIC ACID. Ataman Kimya. [Link]

-

Gzella, A., et al. (2012). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. National Institutes of Health. [Link]

-

Gonzalez, S. V., & Carlsen, P. (2011). Investigation of tartaric acid amide formation by thermolysis of tartaric acids with alkylamines. ARKIVOC. [Link]

-

Gonzalez, S. V., & Carlsen, P. (2011). Investigation of tartaric acid amide formation by thermolysis of tartaric acids with alkylamines. Semantic Scholar. [Link]

-

Reddy, K. L., & Suman, P. (2009). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. National Institutes of Health. [Link]

-

Haines, A. H., & Hughes, D. L. (2013). (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbonitrile. ResearchGate. [Link]

-

ResearchGate. (n.d.). (−)-(4 R ,5 R )-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane. ResearchGate. [Link]

-

Journal of Chemical Education. (1998). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Journal of Chemical Education. [Link]

-

Jiang, Y., et al. (2012). [2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine]. National Institutes of Health. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Organic Chemistry Portal. [Link]

-

Royal Society of Chemistry. (1994). Synthesis of 4-hydroxy-2,5-dimethylfuran-3(2H)-one (furaneol) from (2R,3R)-tartaric acid. Royal Society of Chemistry. [Link]

-

MP Biomedicals. (n.d.). L-(+)-Tartaric acid, 100 g. MP Biomedicals. [Link]

-

Jiang, Y., et al. (2012). [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine]. ResearchGate. [Link]

-

Wu, Y., et al. (2019). Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New Chiral Amines with a Cyclic 1,2-Diacetal Skeleton Derived from (2R, 3R)-(+)-Tartaric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Comprehensive Physicochemical Guide to (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane: A Chiral Diamine Core for Drug Development

This technical guide provides an in-depth analysis of the physicochemical properties of (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane, a C₂-symmetric chiral diamine derived from L-(+)-tartaric acid.[1][2] This molecule serves as a critical building block in medicinal chemistry, particularly as a chiral ligand in the development of novel therapeutics, including platinum-based antitumor agents.[3] Understanding its fundamental chemical and physical characteristics is paramount for its effective application in drug design, formulation, and analytical development. This document is structured to provide both established data and field-proven methodologies for the comprehensive characterization of this important synthetic intermediate.

Molecular Identity and Core Physicochemical Parameters

(4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane is a chiral diamine featuring a rigid dioxolane backbone derived from a natural chiral pool, which imparts a fixed stereochemical relationship between the two primary amine functionalities.

| Property | Value | Source |

| IUPAC Name | [(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl]dimethanamine | N/A |

| Synonyms | (4S,5S)-4,5-Di(aminomethyl)-2,2-dimethyldioxolane | [4] |

| CAS Number | 119322-88-2 | [4] |

| Molecular Formula | C₇H₁₆N₂O₂ | N/A |

| Molecular Weight | 160.22 g/mol | N/A |

| Boiling Point | 236 °C at 760 mmHg | [4] |

| Vapor Pressure | 0.0486 mmHg at 25 °C | [4] |

Basicity and Ionization Behavior (pKa)

The basicity of the two primary amine groups, quantified by their pKa values, is a critical parameter influencing the compound's solubility, lipophilicity, and interaction with biological targets. As a diamine, it will have two distinct pKa values corresponding to the sequential protonation of the nitrogen atoms.

Predicted pKa Values

While experimental values are not published, computational models based on the compound's structure predict pKa values in the range of 8.5 to 10.5 for similar aliphatic primary amines. The proximity of the two amine groups and the influence of the dioxolane ring may affect these values.

Experimental Protocol for pKa Determination via Potentiometric Titration

This method provides a reliable and direct measurement of the pKa values.[5][6]

Causality: Potentiometric titration monitors the change in pH of a solution of the diamine upon the gradual addition of a standardized acid. The pKa values correspond to the pH at the half-equivalence points, where the concentrations of the protonated and unprotonated forms of each amine group are equal.[5]

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Preparation: Dissolve a precisely weighed amount of (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane in deionized water to create an approximately 1 mM solution. Add a supporting electrolyte, such as 0.15 M KCl, to maintain constant ionic strength.[5]

-

Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

-

Titration: Place the sample solution in a thermostatted vessel and slowly add standardized 0.1 M HCl in small increments. Record the pH and the volume of titrant added after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve. The two equivalence points can be identified from the inflection points of this curve. For greater accuracy, plot the first derivative (ΔpH/ΔV) against the volume of HCl; the peaks of this plot correspond to the equivalence points. The pKa values are the pH readings at the halfway points to each equivalence volume.

Solubility Profile

Solubility is a cornerstone of drug development, impacting bioavailability, formulation, and administration routes. The presence of two primary amine groups suggests that the solubility of (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane will be highly pH-dependent.

Qualitative Solubility Assessment

Based on its structure, the compound is expected to be soluble in polar organic solvents like methanol and ethanol.[2] Its solubility in aqueous media is expected to be low at neutral to high pH but should increase significantly in acidic conditions due to the formation of the more soluble ammonium salts.[7][8]

Experimental Protocol for Quantitative Solubility Determination (Thermodynamic Solubility)

This protocol determines the equilibrium solubility of the compound in various solvents, which is a critical parameter for preclinical development.

Causality: This method involves creating a saturated solution of the compound and then quantifying its concentration after equilibrium has been reached. This provides a definitive measure of the maximum amount of the compound that can be dissolved in a given solvent at a specific temperature.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane to a series of vials containing the test solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 M HCl, ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a compound for a non-polar environment, is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.

Predicted LogP

Computational tools predict a LogP value for (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane to be in the range of -1.0 to 0.0, suggesting it is a relatively hydrophilic molecule.

Experimental Protocol for LogD₇.₄ Determination (Shake-Flask Method)

This classic method directly measures the partitioning of the compound between n-octanol and an aqueous buffer at physiological pH.

Causality: The shake-flask method physically separates the compound between two immiscible phases (n-octanol and a pH 7.4 buffer). By measuring the concentration in each phase at equilibrium, the distribution coefficient can be directly calculated, providing a gold-standard measure of lipophilicity at a physiologically relevant pH.

Caption: Workflow for LogD determination using the shake-flask method.

Step-by-Step Methodology:

-

Phase Saturation: Pre-saturate n-octanol with the aqueous buffer (pH 7.4) and vice-versa by mixing them and allowing the phases to separate.

-

Partitioning: Add a known amount of the diamine to a vial containing the pre-saturated n-octanol and buffer. Shake the mixture for a set period (e.g., 1-2 hours) to allow for complete partitioning.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the two phases.

-

Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Analytical Characterization

A robust analytical package is essential for confirming the identity, purity, and stability of (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary tool for assessing the purity and quantifying the concentration of the diamine. Given its chiral nature, a chiral HPLC method is necessary to determine its enantiomeric purity.

Proposed Chiral HPLC Method:

-

Column: A chiral stationary phase (CSP) is required. Columns based on crown ethers are often effective for primary amines.[9] Alternatively, derivatization with a chiral reagent followed by analysis on a standard achiral column (e.g., C18) can be employed.

-

Mobile Phase: A typical mobile phase for a crown ether-based column would be a mixture of an acidic aqueous solution (e.g., perchloric acid solution at pH 1-2) and methanol.[9] For derivatized samples on a C18 column, a gradient of acetonitrile and water is common.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the compound lacks a strong chromophore. Alternatively, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) can be used.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. A published reference for the ¹³C NMR spectrum exists, which can be used for comparison. The ¹H NMR spectrum is expected to show characteristic signals for the aminomethyl protons, the methine protons on the dioxolane ring, and the gem-dimethyl group.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive mode should readily produce the protonated molecule [M+H]⁺.

Stability

Assessing the stability of the diamine under various conditions is crucial for determining its shelf-life and appropriate storage conditions.

Proposed Stability Study Protocol:

-

Forced Degradation: Expose solutions of the compound to stress conditions, including acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂) environments, as well as heat and light.

-

Time-Point Analysis: At various time points, analyze the stressed samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products) to determine the percentage of the compound remaining.

-

Long-Term Stability: Store the solid compound under controlled temperature and humidity conditions (e.g., 25 °C/60% RH and 40 °C/75% RH) and test for purity and degradation at set intervals (e.g., 3, 6, 12 months).

References

-

McLaughlin, J. C. Experiment 27 - Amines and Amides. Available from: [Link]

-

This compound, 99+%. Letopharm Limited. Available from: [Link]

-

Amine Unknowns. Available from: [Link]

-

(4S,5S)-4,5-BIS-(AMINOMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE. SpectraBase. Available from: [Link]

-

Measurement of Polyamine pKa Values. Springer Nature Experiments. Available from: [Link]

-

pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. ACS Publications. Available from: [Link]

-

IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C4. AIP Publishing. Available from: [Link]

-

New Chiral Diamines of the Dioxolane Series: (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(diphenylaminomethyl)-1,3-dioxolane and (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(methylaminomethyl)-1,3-dioxolane. ResearchGate. Available from: [Link]

-

Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. ACS Publications. Available from: [Link]

-

Amines: Organic Bases, Boiling Point and Solubility in Water // HSC Chemistry. YouTube. Available from: [Link]

-

New Chiral Diamines of the Dioxolane Series: (+)-(4S,5S)-2,2Dimethyl4,5-bis(diphenylaminomethyl). ResearchGate. Available from: [Link]

-

[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine]. National Institutes of Health. Available from: [Link]

-

IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. Available from: [Link]

-

HPLC manual (for chiral HPLC analysis). Available from: [Link]

-

[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine]. ResearchGate. Available from: [Link]

-

Chiral HPLC Separations. Phenomenex. Available from: [Link]

-

Synthesis and antitumor activity of a series of [2-substituted-4,5-bis(aminomethyl)-1,3-dioxolane]platinum(II) complexes. PubMed. Available from: [Link]

-

(−)-(4 R ,5 R )-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane. ResearchGate. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine] - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antitumor activity of a series of [2-substituted-4,5-bis(aminomethyl)-1,3-dioxolane]platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Measurement of Polyamine pK a Values | Springer Nature Experiments [experiments.springernature.com]

- 7. chemhaven.org [chemhaven.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to (4S,5S)-4,5-Di(aminomethyl)-2,2-dimethyldioxolane (CAS 119322-88-2)

Introduction

(4S,5S)-4,5-Di(aminomethyl)-2,2-dimethyldioxolane, registered under CAS number 119322-88-2, is a C₂-symmetric chiral diamine that has emerged as a valuable and versatile building block in modern organic chemistry. Derived from the readily available chiral pool of L-(+)-tartaric acid, this compound preserves the stereochemical integrity of its parent molecule, making it a powerful tool in the field of asymmetric synthesis.[1] Its structural rigidity and the strategic placement of its two primary amine functionalities allow it to act as an effective bidentate ligand for various transition metals, facilitating a range of stereoselective transformations.

This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a particular focus on its utility as a chiral ligand in asymmetric catalysis and as a crucial component in the development of novel therapeutic agents. The information presented herein is intended for researchers, scientists, and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the application of this important chiral molecule.

Physicochemical Properties

This compound is a clear, colorless liquid under standard conditions. It is hygroscopic and should be handled accordingly to prevent moisture absorption. A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 119322-88-2 | |

| Chemical Name | This compound | |

| Synonyms | (4S-trans)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanamine | |

| Molecular Formula | C₇H₁₆N₂O₂ | |

| Molecular Weight | 160.22 g/mol | |

| Appearance | Clear, colorless liquid | |

| Boiling Point | 47-48 °C | |

| Solubility | Soluble in water and ethanol.[1] |

Synthesis from the Chiral Pool

The synthesis of this compound leverages the inherent chirality of L-(+)-tartaric acid. The general and well-established synthetic strategy involves a three-step process that begins with the protection of the diol functionality of diethyl tartrate, followed by amidation of the ester groups, and finally, reduction of the resulting diamide to the target diamine. This pathway ensures that the (4S,5S) stereochemistry is maintained throughout the synthesis.

Caption: Synthetic pathway for this compound.

Representative Synthesis Protocol

The following is a representative, multi-step protocol for the synthesis of the title compound, adapted from established methodologies for analogous chiral diamines.[2][3]

Step 1: Synthesis of Diethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

-

To a solution of diethyl (2R,3R)-tartrate in acetone, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched with a mild base (e.g., sodium bicarbonate solution) and the acetone is removed under reduced pressure.

-

The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification by vacuum distillation or column chromatography provides the pure diethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate.

Step 2: Synthesis of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxamide

-

The diethyl ester from Step 1 is dissolved in a suitable solvent (e.g., methanol) and saturated with ammonia gas at a low temperature (e.g., 0 °C).

-

The reaction vessel is sealed and the mixture is stirred at room temperature for several days until the reaction is complete.

-

The solvent and excess ammonia are removed under reduced pressure to yield the crude dicarboxamide.

-

The solid product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Synthesis of this compound

-

To a suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in a dry ethereal solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon), a solution of the dicarboxamide from Step 2 in dry THF is added dropwise at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours.

-

The reaction is carefully quenched by the sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

The resulting solids are filtered off, and the filtrate is dried over anhydrous potassium carbonate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford the final this compound as a clear, colorless liquid.

Applications in Asymmetric Catalysis

The C₂-symmetric nature of this compound makes it an excellent chiral ligand for transition metal-catalyzed asymmetric reactions. The two primary amine groups can coordinate to a metal center, creating a rigid and well-defined chiral environment that influences the stereochemical outcome of the reaction.

Enantioselective Reduction of Ketones

One notable application is in the cobalt-catalyzed asymmetric reduction of prochiral ketones. The in-situ formation of a cobalt(II) complex with the diamine ligand generates a chiral catalyst that can effectively reduce ketones to their corresponding secondary alcohols with a degree of enantioselectivity.

Caption: Proposed mechanism for the Co-catalyzed asymmetric reduction of ketones.

Experimental Example: Asymmetric Reduction of Acetophenone [2]

In a study of the catalytic reduction of various substrates, a complex of cobalt(II) chloride with this compound was used to catalyze the reduction of acetophenone with an alcohol-modified sodium borohydride.[2]

| Substrate | Catalyst System | Reducing Agent | Product | Enantiomeric Excess (e.e.) | Reference |

| Acetophenone | CoCl₂ / (4S,5S)-Diamine Ligand | NaBH₄ (alcohol-modified) | (S)-1-Phenylethanol | 24% | [2] |

| Dimethyl itaconate | CoCl₂ / (4S,5S)-Diamine Ligand | NaBH₄ (alcohol-modified) | Dimethyl α-methylsuccinate | 38% | [2] |

While the enantioselectivity in this specific example is moderate, it demonstrates the principle of using this diamine ligand for asymmetric transformations. The efficiency of such catalytic systems is often highly dependent on the specific ligand structure, the metal center, and the reaction conditions. Further optimization and derivatization of the ligand could lead to improved stereocontrol.

Application in Pharmaceutical Development: Antitumor Platinum(II) Complexes

A highly significant application of this compound and its derivatives is in the development of novel platinum-based anticancer drugs.[4] Cisplatin and carboplatin are widely used chemotherapeutic agents, but their efficacy is often limited by severe side effects and the development of drug resistance.[5] One strategy to overcome these limitations is to modify the carrier ligand attached to the platinum center.

Researchers have synthesized a series of platinum(II) complexes where derivatives of (4S,5S)-4,5-bis(aminomethyl)-1,3-dioxolane act as the carrier ligand.[4] The rationale behind incorporating the dioxolane moiety is to enhance the water solubility of the complexes, which is a desirable property for drug administration. These complexes, which feature a seven-membered chelate ring with the platinum atom, have demonstrated remarkable antitumor activity.[4]

Caption: General structure of antitumor platinum(II) complexes with a dioxolane-based diamine ligand.

In Vitro and In Vivo Antitumor Activity

Many of the synthesized platinum complexes with these dioxolane-based ligands have shown excellent antitumor activity against murine L1210 leukemia cells in mice, with some compounds being superior to both cisplatin and carboplatin.[4] Furthermore, certain (glycolato)platinum(II) complexes from this series exhibited high cytotoxicity against various human stomach cancer cell lines, in some cases exceeding that of cisplatin.[4]

| Compound | Leaving Group | Stereoisomer | In Vivo Antitumor Activity (L1210 Leukemia, T/C %) | In Vitro Cytotoxicity (Human Stomach Cancer Lines) | Reference |

| Complex 1a-h | 1,1-Cyclobutanedicarboxylate | (4R,5R) | Higher than corresponding (4S,5S) isomers | - | [4] |

| Complex 2a-h | 1,1-Cyclobutanedicarboxylate | (4S,5S) | Active | - | [4] |

| Complex 3d-g | Glycolate | (4R,5R) & (4S,5S) | - | More cytotoxic than cisplatin against SNU-1, SNU-5, SNU-16, NCI-N87 | [4] |

A key finding from these studies is the structure-activity relationship, where the (4R,5R)-stereoisomers of the diamine ligand generally led to platinum complexes with higher antitumor activity than the corresponding (4S,5S)-isomers.[4] This highlights the critical role of stereochemistry in the biological activity of these potential drug candidates. Several of these complexes also showed significant efficacy against cisplatin-resistant cancer cells, suggesting they may operate via a mechanism that can overcome common resistance pathways.[4]

Handling and Safety

This compound should be handled with care in a well-ventilated area, preferably a fume hood. It is known to cause potential irritation to the eyes, skin, and respiratory tract. Due to its hygroscopic nature, it should be stored under an inert atmosphere in a tightly sealed container to prevent degradation from moisture. The toxicological properties of this compound have not been fully investigated, and therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a chiral diamine of significant value, bridging the gap between fundamental asymmetric synthesis and applied pharmaceutical research. Its straightforward synthesis from L-(+)-tartaric acid provides access to a C₂-symmetric ligand that has proven effective in inducing stereoselectivity in metal-catalyzed reactions. More strikingly, its incorporation as a carrier ligand in platinum(II) complexes has led to the development of promising new antitumor agents with enhanced activity and the potential to overcome cisplatin resistance. For researchers and drug development professionals, this compound represents a powerful and versatile tool, and its full potential in both catalysis and medicinal chemistry continues to be an exciting area of exploration.

References

-

Choi, S., et al. (1998). Synthesis and antitumor activity of a series of [2-substituted-4,5-bis(aminomethyl)-1,3-dioxolane]platinum(II) complexes. Journal of Medicinal Chemistry, 41(16), 3069-3078. [Link]

-

Shainyan, B. A., et al. (2002). New Chiral Diamines of the Dioxolane Series: (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(diphenylaminomethyl)-1,3-dioxolane and (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(methylaminomethyl)-1,3-dioxolane. Russian Journal of Organic Chemistry, 38(12), 1802-1805. [Link]

-

Bitha, P., et al. (1989). Water-soluble third generation antitumor platinum complexes, [2,2-bis (aminomethyl)-1,3-propanediol-N,N']-[1,1-cyclobutanedicarboxylato (2-)-O,O']platinum(II) and [1,1-cyclobutanedicarboxylato(2-)-O,O'] [tetrahydro-4H-pyran-4,4-dimethanamine-N,N']platinum(II). Journal of Medicinal Chemistry, 32(8), 2015-2020. [Link]

-

Royal Society of Chemistry. (2011). 1H NMR of (4R,5R)-Dimethyl-2,2-dipropyl-1,3-dioxolane-4,5-dicarboxylate ((R,R)-1b) (CDCl3) 13C NMR of (R,R). [Link]

-

PubMed. (n.d.). Synthesis and antitumor activity of new platinum complexes. [Link]

-

ResearchGate. (2010). Current development in antitumor platinum complexes. [Link]

-

Haines, A. H., & Hughes, D. L. (2013). (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1104. [Link]

-

Jiang, Y., et al. (2012). [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine]. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o430. [Link]

-

Raudenska, M., et al. (2021). Anticancer Platinum Drugs Update. International Journal of Molecular Sciences, 22(21), 12015. [Link]

-

SpectraBase. (n.d.). (4S,5S)-4,5-BIS-(AMINOMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE. [Link]

-

MDPI. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. [Link]

-

ResearchGate. (2012). [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine]. [Link]

-

PrepChem. (n.d.). Synthesis of 4,5-dimethyoxy-4,5-dimethyl-1,3-dioxolan-2-one. [Link]

Sources

- 1. [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antitumor activity of a series of [2-substituted-4,5-bis(aminomethyl)-1,3-dioxolane]platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Chirality and Stereochemistry of Tartaric Acid-Derived Dioxolanes

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: Tartaric acid, an inexpensive and readily available chiral building block, serves as a cornerstone in asymmetric synthesis.[1][2] Its C₂-symmetric backbone provides a robust platform for the creation of chiral auxiliaries and catalysts, among which dioxolane derivatives are particularly prominent. This guide delves into the synthesis, stereochemical control, and application of these powerful chiral tools, with a special focus on the widely utilized α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs). We will explore the causal factors governing stereoselectivity and provide field-proven protocols to empower researchers in leveraging these molecules for the synthesis of enantiomerically pure compounds.

The Foundation: Chirality of Tartaric Acid

Tartaric acid possesses two identical chiral centers.[3] This leads to the existence of three stereoisomers: the enantiomeric pair (2R,3R)- and (2S,3S)-tartaric acid, and the achiral meso compound.[3][4] The readily available enantiopure forms, L-(+)-(2R,3R)-tartaric acid and D-(-)-(2S,3S)-tartaric acid, are invaluable starting materials in the chiral pool.[1][2] Their C₂ symmetry is a critical feature, as it simplifies the stereochemical environment in reactions and often leads to higher levels of stereocontrol. The ability to introduce two well-defined stereocenters from the outset is a significant advantage in the synthesis of complex molecules.[1]

Formation of Dioxolanes: Stereochemical Considerations

The reaction of the 1,2-diol functionality of tartaric acid (typically as its diester derivative) with an aldehyde or ketone yields a 1,3-dioxolane. This reaction is an acetal or ketal formation, respectively. The stereochemistry of the newly formed acetal center (C2 of the dioxolane ring) and the preservation of the original tartaric acid stereocenters are of paramount importance.

The formation of the dioxolane ring locks the conformation of the tartrate backbone. In the case of TADDOLs, which are derived from tartrate esters, the two adjacent diarylhydroxymethyl groups are held in a trans relationship on the dioxolane ring.[5][6] This specific orientation is crucial for their effectiveness as chiral auxiliaries.

Synthesis of Tartrate-Derived Acetonides: A Gateway to TADDOLs

The first step in the synthesis of the widely used TADDOLs is the protection of the diol of a tartrate ester, commonly dimethyl or diethyl tartrate, as an acetonide (a ketal derived from acetone).[7] This not only protects the hydroxyl groups but also sets the stage for the subsequent stereoselective transformations.

Diagram 1: General Synthesis of a Tartrate Acetonide

Caption: Simplified representation of chirality transfer via a TADDOL-metal complex.

Experimental Protocols & Data

Protocol: Synthesis of (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol

This protocol is adapted from a procedure by Seebach et al. and is a reliable method for preparing a common TADDOL.

[7]Materials:

-

(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester

-

Anhydrous Tetrahydrofuran (THF)

-

Phenylmagnesium bromide (PhMgBr) solution in THF (e.g., 3.0 M)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester and anhydrous THF. The solution is cooled to 0 °C in an ice bath.

-

Grignard Addition: The phenylmagnesium bromide solution is added dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C. The causality here is critical: slow addition prevents a runaway exotherm and minimizes side reactions. The reaction mixture becomes a thick slurry.

-

Reaction Monitoring (Self-Validation): After the addition is complete, the mixture is stirred at room temperature for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, quenching it carefully with saturated NH₄Cl, extracting with ethyl acetate, and spotting on a silica plate. The disappearance of the starting ester indicates reaction completion.

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution while cooling in an ice bath. The resulting mixture is stirred for 30 minutes.

-

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield a crude solid.

-

Purification: The crude product is purified by recrystallization from a hot mixture of hexanes and ethyl acetate to afford the TADDOL as a white, crystalline solid. The purity can be confirmed by melting point and NMR spectroscopy.

Applications and Performance Data

TADDOL-derived catalysts have been successfully applied in a wide range of enantioselective reactions. The choice of the aryl group on the TADDOL and the metal center can be tuned to optimize the stereoselectivity for a specific transformation.

Table 1: Representative Applications of TADDOL-Titanium Catalysts

| Reaction | Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |

| Diels-Alder | 3-Crotonyl-1,3-oxazolidin-2-one + Cyclopentadiene | (TADDOL)TiCl₂ | >98% | |

| Grignard Addition | Benzaldehyde + EtMgBr | (TADDOL)Ti(O-iPr)₂ | up to 98% | |

| Aldol Reaction | Silyl ketene acetal + Aldehyde | TADDOL-derived Ti complex | up to 95% |

Note: The presented ee values are indicative and can vary with specific substrates and reaction conditions.

Conclusion

Tartaric acid-derived dioxolanes, particularly TADDOLs, are powerful and versatile tools in the field of asymmetric synthesis. Their predictable stereochemistry, C₂-symmetric design, and the ease with which they can be modified make them indispensable for researchers in academia and industry. Understanding the principles of their synthesis and the mechanisms of chirality transfer is key to effectively applying these reagents for the stereocontrolled construction of complex chiral molecules, a critical task in drug development and materials science. The self-validating nature of the provided protocols, emphasizing reaction monitoring and purification, ensures that researchers can reliably produce and utilize these high-performance chiral auxiliaries.

References

-

Waser, J., et al. (2005). Design, synthesis, and application of tartaric acid derived N-spiro quaternary ammonium salts as chiral phase-transfer catalysts. National Institutes of Health. Available at: [Link]

-

Seebach, D., Beck, A. K., & Heckel, A. (2001). TADDOLs, their derivatives, and TADDOL analogs: versatile chiral auxiliaries. Angewandte Chemie International Edition. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and solvent sorption characteristics of new types of tartaric acid, lactic acid and TADDOL derived receptor compounds. ResearchGate. Available at: [Link]

-

Barros, M. T., Maycock, C. D., & Ventura, M. R. (2003). Aldol Reactions of Dioxanes Derived from Tartaric Acid. A Total Synthesis of (+)-Nephrosteranic Acid. ITQB NOVA. Available at: [Link]

-

Barros, M. T., Maycock, C. D., & Ventura, M. R. (2003). Aldol reactions of dioxanes derived from tartaric acid. A total synthesis of (+)-nephrosteranic acid. Organic Letters. Available at: [Link]

-

Jadhav, P. K., & Salo, O. (2004). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Current Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Attempted application of tartaric-acid- and TADDOL-derived chiral... ResearchGate. Available at: [Link]

-

Seebach, D., et al. (2001). TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries. ResearchGate. Available at: [Link]

-

Wang, Z., et al. (2023). Chirality transfer from chiral perovskite to molecular dopants via charge transfer states. Nature Communications. Available at: [Link]

-

Kim, H., et al. (2023). Elucidating the chirality transfer mechanisms during enantioselective synthesis for the spin-controlled oxygen evolution reaction. Journal of Materials Chemistry A. Available at: [Link]

-

University of Barcelona. (2022). New mechanism to transfer chirality between molecules in the nanoscale field. ScienceDaily. Available at: [Link]

-

Quora. (2017). What is the stereochemistry of tartaric acid? Quora. Available at: [Link]

-

Chemistry Stack Exchange. (2017). Tartaric acid chirality. Chemistry Stack Exchange. Available at: [Link]

Sources

- 1. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. quora.com [quora.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. TADDOL - Wikipedia [en.wikipedia.org]

The Architecture of Asymmetry: A Technical Guide to Chiral Diamine Ligands in Asymmetric Synthesis

<

Abstract

Chiral diamine ligands are foundational pillars in the field of asymmetric catalysis, enabling the stereoselective synthesis of complex molecules crucial in the pharmaceutical and fine chemical industries.[1][2] Their unique three-dimensional structures create a chiral environment around a metal center, guiding chemical reactions to favor the formation of one enantiomer over its mirror image.[1] This guide provides an in-depth exploration of the discovery, classification, mechanistic principles, and practical application of key chiral diamine ligands. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, troubleshooting insights, and performance data to aid in synthetic endeavors.

Introduction: The Central Role of Chirality

In pharmaceutical development, the chirality of a molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[3][4] This necessity for enantiomerically pure compounds has driven the development of asymmetric catalysis, a field where small amounts of a chiral catalyst can generate large quantities of a desired enantiomer.[5][6] At the heart of many of these catalytic systems are chiral ligands, with diamines being a particularly prominent and versatile class.[2][7][8]

The journey of chiral diamine ligands began with the study of naturally occurring chiral molecules and has evolved into the rational design of highly modular and "privileged" scaffolds that demonstrate broad applicability across numerous reactions.[1][7] Ligands such as 1,2-diphenylethanediamine (DPEN) and 1,2-diaminocyclohexane (DACH) are cornerstones of this field, serving as the chiral backbone for many highly successful catalysts, most notably those developed by Nobel laureate Ryoji Noyori for asymmetric hydrogenation.[1][9]

Classification and Structural Diversity

The efficacy of a chiral diamine ligand is intrinsically linked to its structure, which dictates the conformation of the metal complex and the nature of the chiral pocket. They are broadly classified based on their symmetry elements.

C₂-Symmetric Diamines

C₂-symmetric ligands possess a two-fold rotational axis of symmetry, which significantly simplifies the catalytic landscape by reducing the number of possible diastereomeric transition states.[10] This often leads to higher enantioselectivities.[10]

-

(1R,2R)- or (1S,2S)-1,2-Diphenylethanediamine (DPEN): A benchmark ligand, often used in Noyori-type ruthenium catalysts for the hydrogenation of ketones.[1][11] Its bulky phenyl groups create a well-defined chiral environment.

-

(1R,2R)- or (1S,2S)-1,2-Diaminocyclohexane (DACH): The rigid cyclohexane backbone restricts conformational flexibility, making it a highly effective ligand in a variety of transformations, including the Jacobsen-Katsuki epoxidation (when incorporated into a salen ligand).[10][12]

C₁-Symmetric and Asymmetric Diamines

These ligands lack any rotational symmetry. While potentially leading to more complex reaction intermediates, C₁-symmetric ligands can offer unique stereochemical outcomes and are a growing area of research.[12][13] An example is 2,4-pentanediamine, which forms a stable six-membered chelate ring with metal centers.[12]

The choice between a 1,2-diamine (forming a 5-membered chelate ring) and a 1,3-diamine (forming a 6-membered chelate ring) fundamentally alters the geometry and bite angle of the resulting metal complex, which has profound implications for stereocontrol.[12]

Mechanism of Stereochemical Induction: The Noyori-Type Catalyst

The catalysts developed by Ryoji Noyori for asymmetric hydrogenation and transfer hydrogenation provide a premier example of how chiral diamine ligands operate.[1][14][15] These are often referred to as "bifunctional catalysts."[14]

The active catalyst, typically a ruthenium complex, features three key components:

-

A Diphosphine Ligand (e.g., BINAP): Confers asymmetry and modulates the electronic properties of the metal.[14][16]

-

A Chiral Diamine Ligand (e.g., DPEN): Interacts with the substrate and participates directly in the hydrogen transfer step.[14]

-

Hydride Ligands: These are transferred to the unsaturated substrate.[14]

The widely accepted mechanism for ketone hydrogenation involves a concerted, outer-sphere process within a six-membered pericyclic transition state.[14]

Key Mechanistic Steps:

-

Precatalyst Activation: The Ru-dihalide precatalyst reacts with H₂ in the presence of a base to form the active dihydride species.[16][17]

-

Metal-Ligand Bifunctionalism: The substrate (e.g., a ketone) interacts with the catalyst. The N-H proton on the diamine ligand acts as a Lewis acid, coordinating to the carbonyl oxygen, while the hydride on the ruthenium center is delivered to the carbonyl carbon.[14][18] This simultaneous interaction in the transition state is key to the high efficiency and selectivity.

-

Product Release and Catalyst Regeneration: The chiral alcohol product is released, and the catalyst is regenerated to continue the cycle.[16]

This cooperative catalysis, where both the metal and the ligand play active roles, is a non-classical mechanism that accounts for the remarkable performance of these systems.[18]

Key Applications in Asymmetric Synthesis

Chiral diamine ligands have enabled the synthesis of countless chiral molecules, with significant impact in the pharmaceutical industry for producing key intermediates and active ingredients.[4][8][19]

Asymmetric Hydrogenation (AH) and Transfer Hydrogenation (ATH)

This is the most prominent application. Ru-diamine catalysts are exceptionally effective for the enantioselective reduction of ketones and imines to produce chiral alcohols and amines.[1][11][15][20]

-

Asymmetric Hydrogenation (AH): Uses molecular hydrogen (H₂) as the reductant.[17]

-

Asymmetric Transfer Hydrogenation (ATH): Utilizes hydrogen donors like isopropanol or a formic acid/triethylamine mixture, which can be operationally simpler and avoid the need for high-pressure equipment.[21][22][23]

These methods have been applied to the industrial synthesis of drugs like the antidepressant Fluoxetine and the antipsychotic agent BMS 181100.[24]

Other Transformations

The utility of chiral diamines extends beyond hydrogenations:

-

Henry (Nitroaldol) Reactions: Copper-diamine complexes can catalyze the asymmetric addition of nitroalkanes to aldehydes to form chiral nitroalcohols, which are versatile synthetic intermediates.[25] This has been used in the total syntheses of the antibiotic Linezolid and the anticoagulant Rivaroxaban.[25]

-

Cross-Coupling Reactions: Nickel complexes with chiral diamine ligands have been developed for asymmetric cross-couplings.[26]

-

Organocatalysis: Chiral diamines can also function as potent organocatalysts, for example, in the desymmetrization of meso-anhydrides.[7]

Practical Considerations & Experimental Protocols

Success in asymmetric catalysis requires meticulous attention to experimental detail.

General Workflow for an Asymmetric Catalytic Reaction

Caption: General workflow for asymmetric catalysis.

Protocol: Synthesis of (1S,2S)-N-(p-Tosyl)-1,2-diphenylethylenediamine [(S,S)-TsDPEN]

This ligand is a key component of many Noyori-type catalysts.[1]

Materials:

-

(1S,2S)-1,2-Diphenylethylenediamine

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve (1S,2S)-1,2-diphenylethylenediamine (1.0 eq) in anhydrous DCM in an oven-dried flask. Cool the solution to 0 °C in an ice bath.

-

Addition: Add triethylamine (1.1 eq). Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding deionized water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure (S,S)-TsDPEN ligand.

Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This is a classic model reaction to evaluate catalyst performance.

Materials:

-

[RuCl₂(η⁶-p-cymene)]₂ (metal precursor)

-

(S,S)-TsDPEN (chiral ligand)

-

Acetophenone (substrate)

-

Formic acid/triethylamine azeotrope (5:2 mixture) or 2-Propanol (hydrogen source)

-

Anhydrous solvent (e.g., DCM or Acetonitrile)

Procedure:

-

Catalyst Formation (in situ): In an oven-dried Schlenk flask under an inert atmosphere, add [RuCl₂(η⁶-p-cymene)]₂ (0.005 eq) and (S,S)-TsDPEN (0.011 eq). Add anhydrous solvent and stir the mixture at room temperature for 30 minutes to form the precatalyst complex.

-

Reaction Initiation: Add the hydrogen source (e.g., formic acid/triethylamine mixture, 2.0 eq) followed by acetophenone (1.0 eq).

-

Execution: Stir the reaction mixture at the desired temperature (e.g., 28-40 °C) for the required time (typically 2-24 hours). Monitor for completion by GC or TLC.

-

Work-up: Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Analysis: Concentrate the combined organic layers. Analyze the crude product to determine conversion (by ¹H NMR or GC) and enantiomeric excess (by chiral HPLC).

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Conversion | - Inactive catalyst (degraded precursor or ligand).- Insufficient catalyst loading.- Presence of catalyst poisons (e.g., water, oxygen).- Suboptimal temperature. | - Use fresh, high-purity reagents.- Increase catalyst loading incrementally.- Ensure rigorous inert atmosphere techniques and use of anhydrous solvents.[27]- Screen a range of temperatures. |

| Low Enantioselectivity (% ee) | - Impure ligand or incorrect enantiomer.- Suboptimal solvent or temperature.[27]- Incorrect metal-to-ligand ratio.- Reaction mechanism is substrate-dependent; the chosen ligand may not be optimal. | - Verify ligand purity and configuration.- Perform a solvent and temperature screen. Lowering the temperature often increases ee.[27]- Ensure the correct stoichiometry is used for catalyst formation.- Screen a library of different diamine ligands.[28] |

| Poor Reproducibility | - Inconsistent quality of reagents or solvents.- Trace amounts of oxygen or moisture.- Variations in reaction setup or temperature control. | - Use reagents from the same batch where possible.- Standardize inert atmosphere and solvent drying procedures.- Use a temperature-controlled reaction block or bath. |

Characterization: Determining Enantiomeric Excess

The quantitative measure of a successful asymmetric synthesis is the enantiomeric excess (% ee). High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this determination.[3][29][30][31]

Principle of Chiral HPLC: Enantiomers have identical physical properties in an achiral environment but interact differently with a chiral stationary phase.[31] This differential interaction leads to different retention times, allowing for their separation and quantification.[3] The % ee is calculated from the integrated peak areas of the two enantiomers.[31][32]

% ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100 [31]

Chiral HPLC Analysis Workflow

Caption: Workflow for % ee determination by Chiral HPLC.

Future Outlook

The field of chiral diamine ligands continues to evolve. Current research focuses on the development of more sustainable catalysts using earth-abundant metals, the design of ligands for novel and challenging chemical transformations, and the immobilization of catalysts for easier separation and recycling.[22] The intricate dance of metal and ligand, pioneered by early discoveries and refined through decades of research, will undoubtedly continue to enable the synthesis of the complex chiral molecules that shape our world.

References

-

Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Chromatography A. [Link]

-

The Crucial Role of Chiral Diamines in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

-

Chiral Purity (enantiomer excess) for HPLC. Physics Forums. [Link]

-

History of well-known chiral ligands. (A) Privileged chiral ligands (B) Rational ligand design and asymmetric syntheses using chiral N-H diamine ligand. ResearchGate. [Link]

-

The Role of Chiral Amines in Modern Drug Discovery and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Asymmetric hydrogenation. Wikipedia. [Link]

-

Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen. [Link]

-

Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. PNAS. [Link]

-

Asymmetric hydrogenation of ketones with chiral diamine– containing Ru catalyst. ResearchGate. [Link]

-

Noyori Hydrogenation. YouTube. [Link]

-

Noyori Hydrogenation. NROChemistry. [Link]

-

Synthesis of chiral diamine ligands for nickel-catalyzed asymmetric cross-couplings of alkylchloroboronate esters with alkylzincs: (1R,2R)-N,N'-dimethyl-1,2-bis(2-methylphenyl). National Institutes of Health. [Link]

-

Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. National Institutes of Health. [Link]

-

Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban. National Institutes of Health. [Link]

-

Mechanistic insight into NOYORI asymmetric hydrogenations. Semantic Scholar. [Link]

-

Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. [Link]

-

Pioneering Perspectives on Asymmetric Hydrogenation. Accounts of Chemical Research. [Link]

-

Ligand Development for Asymmetric Catalysis from a Historical and Didactical Perspective: Chemical Education. CHIMIA. [Link]

-

Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews. [Link]

-

Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Mettler Toledo. [Link]

-

Mechanistic Complexity of Asymmetric Transfer Hydrogenation with Simple Mn–Diamine Catalysts. Organometallics. [Link]

-

Pioneering Perspectives on Asymmetric Hydrogenation. Researcher.Life. [Link]

-

Mastering Asymmetric Synthesis with Chiral Diamines. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Noyori asymmetric hydrogenation. ResearchGate. [Link]

-

Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. National Institutes of Health. [Link]

-

C2-Symmetric ligands. Wikipedia. [Link]

- Ryoji NOYORI. Google Scholar.

-

Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. [Link]

-

Asymmetric Hydrogenation. ETH Zurich. [Link]

-

Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. ResearchGate. [Link]

-

Catalytic asymmetric synthesis of 1,2-diamines. University of Alicante. [Link]

-

C2 and C1 Symmetry of chiral auxiliaries in catalytic reactions on metal complexes. ResearchGate. [Link]

-

Guidelines and methodologies in asymmetric synthesis and catalysis. ScienceDirect. [Link]

-

Design of Chiral Ligands for Asymmetric Catalysis: From C2-Symmetric Semicorrins and Bisoxazolines to Non-Symmetric Phosphinooxazolines. ResearchGate. [Link]

-

Asymmetric Synthesis. University of Bath. [Link]

-

A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions. National Institutes of Health. [Link]

-

Synthesis of C1-Symmetric Chiral Secondary Diamines and Their Applications in the Asymmetric Copper(II)-Catalyzed Henry (Nitroaldol) Reactions. The Journal of Organic Chemistry. [Link]

-

Asymmetric catalysis in complex target synthesis. National Institutes of Health. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. mt.com [mt.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. Ryoji NOYORI - Google Scholar [scholar.google.com]

- 10. C2-Symmetric ligands - Wikipedia [en.wikipedia.org]

- 11. nbinno.com [nbinno.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 15. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]

- 16. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 17. m.youtube.com [m.youtube.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Asymmetric transfer hydrogenation: chiral ligands and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 24. pnas.org [pnas.org]

- 25. Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis of chiral diamine ligands for nickel-catalyzed asymmetric cross-couplings of alkylchloroboronate esters with alkylzincs: (1R,2R)-N,N’-dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 29. uma.es [uma.es]

- 30. heraldopenaccess.us [heraldopenaccess.us]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. physicsforums.com [physicsforums.com]

role of C2-symmetry in (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane

An In-depth Technical Guide on the Role of C2-Symmetry in (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane

This guide provides a comprehensive technical overview of (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane, a C2-symmetric chiral diamine derived from L-tartaric acid. It is intended for researchers, scientists, and drug development professionals interested in the principles and applications of C2-symmetric ligands in asymmetric catalysis. We will explore the synthesis of this versatile ligand, the profound influence of its C2-symmetry on stereochemical control, and its practical applications in the synthesis of enantiomerically enriched molecules.

The Principle of C2-Symmetry in Asymmetric Catalysis

In the realm of asymmetric synthesis, the ultimate goal is the selective formation of one enantiomer of a chiral molecule. Chiral ligands, when complexed with a metal center, create a chiral environment that can bias a reaction towards the formation of a single enantiomeric product. Among the various classes of chiral ligands, those possessing C2-symmetry have proven to be particularly effective.[1][2]

A molecule with a C2-axis of symmetry can be rotated by 180 degrees about this axis to yield a molecule identical to the original. The significance of this symmetry element in a chiral ligand is that it reduces the number of possible diastereomeric transition states that can be formed between the catalyst and a prochiral substrate.[3] By minimizing the number of competing reaction pathways, a C2-symmetric catalyst can achieve significantly higher levels of enantioselectivity.[4]

(4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane is a prime example of a C2-symmetric bidentate diamine ligand. Its chiral backbone is derived from the readily available and inexpensive chiral pool chemical, L-(+)-tartaric acid, ensuring that the stereocenters are fixed with a specific absolute configuration.[5][6] The rigid dioxolane ring and the defined stereochemistry of the aminomethyl side chains create a well-defined chiral pocket around the coordinated metal center.

Figure 1: Conceptual workflow of asymmetric catalysis using a C2-symmetric ligand.

Synthesis of (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane

The synthesis of the title diamine leverages the C2-symmetry and stereochemistry inherent in L-(+)-tartaric acid. A common and efficient synthetic route proceeds through the di-tosylated intermediate of the corresponding diol.

Synthetic Workflow

The overall transformation can be visualized as a multi-step process starting from L-(+)-tartaric acid. The key steps involve the protection of the diol functionality as a dimethyl acetal, reduction of the carboxylic acids to primary alcohols, tosylation of the alcohols to create good leaving groups, and finally, nucleophilic substitution with an amine source.

Figure 2: A representative synthetic pathway to the target C2-symmetric diamine.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established literature procedures.

Step 1: Synthesis of (4R,5R)-4,5-bis(azidomethyl)-2,2-dimethyl-1,3-dioxolane

-

To a solution of (4R,5R)-4,5-bis((tosyloxy)methyl)-2,2-dimethyldioxolane (1 equivalent) in dimethylformamide (DMF), add sodium azide (2.5 equivalents).

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diazide.

Step 2: Synthesis of (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane

-

Dissolve the crude (4R,5R)-4,5-bis(azidomethyl)-2,2-dimethyl-1,3-dioxolane (1 equivalent) in ethanol or methanol.

-

Add 10% Palladium on activated carbon (10% w/w) to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at 40 °C for 2-4 hours.

-

Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the reaction solvent.

-

Evaporate the filtrate under reduced pressure to obtain the final product, (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane, as a colorless oil.[7]

Role in Asymmetric Hydrogenation

One of the most significant applications of (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane and its derivatives is as a chiral ligand in rhodium- and cobalt-catalyzed asymmetric hydrogenation of prochiral olefins.[3][8] The C2-symmetry of the ligand is crucial for achieving high enantioselectivity.

When complexed with a metal such as rhodium, the diamine creates a chiral environment that forces the substrate to coordinate in a specific orientation. This "chiral fence" mechanism sterically disfavors one face of the olefin from binding to the metal center, leading to the preferential hydrogenation of the other face.[1]

The mechanism of stereoselection is often not determined by the initial binding preference of the substrate to the catalyst, but rather by the significantly higher reactivity of the minor diastereomeric catalyst-substrate adduct.[4][9]

Performance Data in Asymmetric Hydrogenation

The following table summarizes the performance of catalysts derived from (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane and its N-substituted analogs in the asymmetric reduction of various substrates.

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

| Acetophenone | CoCl2 / (4S,5S)-diamine / NaBH4-ROH | (S)-1-Phenylethanol | 24% | [3] |

| Methyl α-acetamidocinnamate | CoCl2 / (4S,5S)-diamine / NaBH4-ROH | N-Acetyl-(S)-phenylalanine methyl ester | Moderate | [3] |

| Dimethyl itaconate | CoCl2 / (4S,5S)-diamine / NaBH4-ROH | Dimethyl (S)-methylsuccinate | 38% | [3] |

| α-Acetamidocinnamic acid | Rh(I) / (4S,5S)-diamine | N-Acetyl-(S)-phenylalanine | Good | [10] |

| Itaconic acid | Rh(I) / (4S,5S)-diamine | (S)-Methylsuccinic acid | Good | [10] |

Characterization

The structural integrity and purity of (4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane are confirmed through standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons of the dioxolane ring (singlet), the methine protons on the dioxolane ring, and the methylene protons of the aminomethyl groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon and methyl carbons of the dioxolane, the methine carbons of the dioxolane ring, and the methylene carbons of the aminomethyl groups. A known spectrum shows peaks at approximately 27, 45, 80, and 108 ppm.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine groups (around 3300-3400 cm⁻¹) and C-N stretching.

-

Mass Spectrometry: Provides the molecular weight of the compound, confirming its elemental composition.

Applications in Drug Development and Synthesis of Bioactive Molecules

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as often only one enantiomer of a drug is therapeutically active while the other may be inactive or even harmful. C2-symmetric ligands derived from tartaric acid, such as the title compound, are valuable tools in the synthesis of chiral building blocks for active pharmaceutical ingredients (APIs).[8]

For instance, chiral 1,2-diamines are core structural motifs in numerous biologically active compounds and are used as key intermediates in the synthesis of drugs. The ability to efficiently synthesize these diamines in high enantiopurity using catalytic methods is a significant advantage. Furthermore, platinum(II) complexes of derivatives of (4S,5S)-4,5-bis(aminomethyl)-1,3-dioxolane have been synthesized and investigated for their antitumor activity, demonstrating the potential for this scaffold in medicinal chemistry. The indole framework, present in many natural products and medicinal agents, can be accessed asymmetrically through organocatalytic alkylations using chiral amines, a field where C2-symmetric design principles are highly relevant.[6]

Conclusion

(4S,5S)-4,5-bis(aminomethyl)-2,2-dimethyldioxolane stands as a testament to the power of C2-symmetry in asymmetric catalysis. Derived from the readily available and stereochemically defined L-tartaric acid, this ligand provides a robust and effective platform for the synthesis of enantiomerically enriched compounds. Its well-defined chiral pocket, a direct consequence of its C2-symmetric design, allows for high levels of stereocontrol in a variety of metal-catalyzed reactions, most notably asymmetric hydrogenation. The principles demonstrated by this ligand are broadly applicable and continue to inform the design of new and more effective catalysts for the synthesis of complex chiral molecules relevant to the pharmaceutical and fine chemical industries.

References

-

Wikipedia. C2-Symmetric ligands. [Link]

- Hui, A., Zhang, J., Fan, Q., & Wang, L. (2006).

- Shainyan, B. A., Nindakova, L. O., Ustinov, M. V., Chipanina, N. N., & Sherstyannikova, L. V. (2002). New Chiral Diamines of the Dioxolane Series: (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(diphenylaminomethyl)-1,3-dioxolane and (+)-(4S,5S)-2,2-Dimethyl-4,5-bis(methylaminomethyl)-1,3-dioxolane. Russian Journal of Organic Chemistry, 38(12), 1802–1805.

- Halpern, J. (1982).

- Noyori, R. (1995). Asymmetric Hydrogenation of Ketones in the Diamine-BINAP System. Journal of the American Chemical Society, 117, 2675.

- Austin, J. F., & MacMillan, D. W. C. (2002). Enantioselective organocatalytic indole alkylations. Design of a new and highly effective chiral amine for iminium catalysis. Journal of the American Chemical Society, 124(7), 1172–1173.

-

Halpern, J. (1982). Mechanism and Stereoselectivity of Asymmetric Hydrogenation. Semantic Scholar. [Link]

- Jiang, Y., Bian, J., & Sun, X. (2012). [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine]. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o430.

- Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277–299.

-